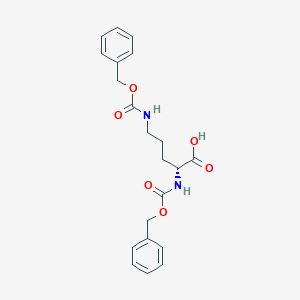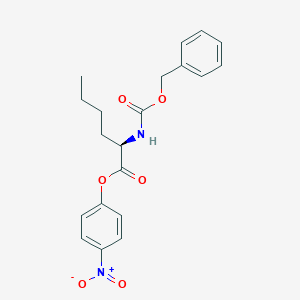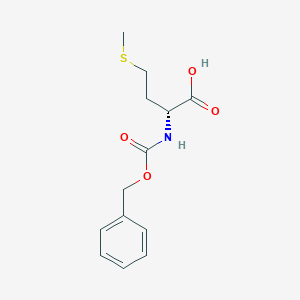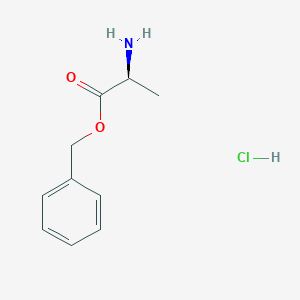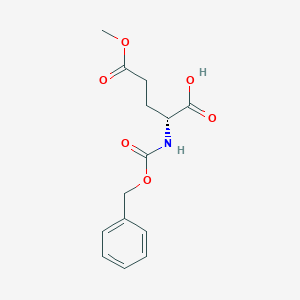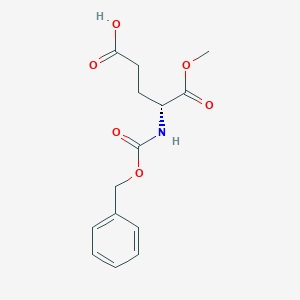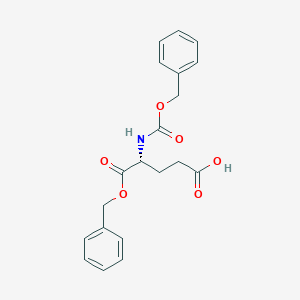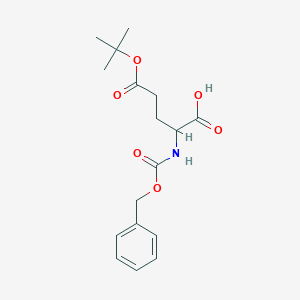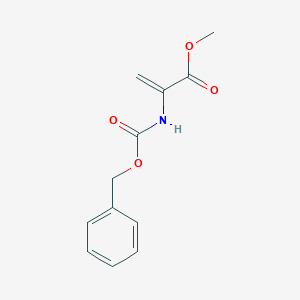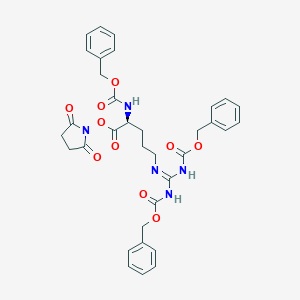
Z-Arg(Z)2-Osu
Overview
Description
This compound is notable for its applications in peptide synthesis and bioconjugation due to its ability to form stable amide bonds.
Preparation Methods
The synthesis of Z-Arg(Z)2-Osu involves the protection of the amino and guanidino groups of arginine. The process typically starts with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The protected arginine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .
Chemical Reactions Analysis
Z-Arg(Z)2-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenolysis, respectively
Scientific Research Applications
Z-Arg(Z)2-Osu is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of Z-Arg(Z)2-Osu involves the formation of amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, leading to the formation of stable amide bonds. This reaction is facilitated by the presence of the Boc and Z protecting groups, which prevent unwanted side reactions .
Comparison with Similar Compounds
Z-Arg(Z)2-Osu can be compared with other similar compounds such as:
Boc-Arg(Z)-Osu: Similar in structure but with only one Z protecting group.
Fmoc-Arg(Z)2-Osu: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Cbthis compound: Uses carbobenzoxy (Cbz) as the protecting group instead of Boc
This compound is unique due to its dual Z protecting groups, which provide enhanced stability and selectivity in peptide synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTIDXYCZXQJKB-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


